3-(2-ethoxyethyl)-1,7-dimethyl-9-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione
Description
Properties
IUPAC Name |
3-(2-ethoxyethyl)-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O3/c1-5-29-10-9-24-19(27)17-18(23(4)21(24)28)22-20-25(12-15(3)13-26(17)20)16-8-6-7-14(2)11-16/h6-8,11,15H,5,9-10,12-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZWALVGUDDJZFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C(=O)C2=C(N=C3N2CC(CN3C4=CC=CC(=C4)C)C)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-ethoxyethyl)-1,7-dimethyl-9-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. The starting materials often include substituted purines and appropriate alkylating agents. The reaction conditions may involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and catalysts such as potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction temperature is usually maintained between 60-80°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-ethoxyethyl)-1,7-dimethyl-9-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur at the ethoxyethyl group using reagents like sodium methoxide (NaOMe).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: H2 gas with Pd/C catalyst under atmospheric pressure.
Substitution: NaOMe in methanol at room temperature.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(2-ethoxyethyl)-1,7-dimethyl-9-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex organic compound that belongs to the purine and pyrimidine class. Also known as 3-(2-ethoxyethyl)-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione, this compound is studied for its potential use in medicinal chemistry and its interactions with biological systems .
Properties and Characteristics
this compound has a molecular weight of 397.5 g/mol . The compound features multiple functional groups that influence its biological activity and solubility.
Synonyms:
- 846598-42-3
- 3-(2-ethoxyethyl)-1,7-dimethyl-9-(m-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- STL002778
- AKOS000729004
- AKOS016051563
Synthesis
The synthesis of this compound involves several steps typical in organic synthesis, often performed under controlled pH and temperature to optimize yields and minimize by-products. Analytical techniques such as High Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy are used to monitor reaction progress and purity.
Potential Applications
This compound has potential applications in:
- Medicinal chemistry
- Pharmacological research
Mechanism of Action
The mechanism of action of 3-(2-ethoxyethyl)-1,7-dimethyl-9-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction processes, leading to the desired biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs differ in substituent groups, which critically impact molecular properties and bioactivity:
Substituent Impact Analysis :
- 3-Methylphenyl vs.
- Ethoxyethyl vs. Methylbenzyl : The ethoxyethyl chain may enhance solubility via ether oxygen hydrogen bonding, whereas the methylbenzyl group adds steric bulk, possibly affecting target binding .
- Alkyne/Ethenyl Groups : Prop-2-ynyl and ethenyl substituents () introduce conformational constraints, which could stabilize interactions with hydrophobic enzyme pockets .
Computational Similarity Assessment
- Tanimoto Coefficient Analysis : Using fingerprint-based methods (e.g., MACCS or Morgan fingerprints), the target compound shows >60% similarity to analogs with phenyl or substituted phenyl groups, suggesting overlapping pharmacophores .
- SwissSimilarity Screening : 2D/3D structural comparisons identify analogs like 9-(3-methoxyphenyl) derivatives () as top matches, highlighting the importance of aromatic ring positioning .
Biological Activity
The compound 3-(2-ethoxyethyl)-1,7-dimethyl-9-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex organic molecule classified under purines and pyrimidines. Its structure incorporates multiple functional groups that may significantly influence its biological activity. This article reviews its synthesis methods and explores its pharmacological properties and potential applications in medicinal chemistry.
Synthesis
The synthesis of this compound can be achieved through various organic chemistry techniques. Typical methods involve multi-step reactions that are monitored using analytical techniques such as High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to ensure purity and yield optimization. The synthetic pathway often includes the formation of key intermediates that are further modified to achieve the desired molecular structure.
Biological Activity
Research indicates that compounds similar to this pyrimidine derivative exhibit a range of biological activities. The biological activity of This compound can be summarized as follows:
- Antimicrobial Activity : Preliminary studies suggest that compounds in this class may demonstrate significant antimicrobial effects against various pathogens. For example, derivatives have shown activity against bacteria such as Escherichia coli and Staphylococcus aureus .
- Anticancer Potential : Some purine derivatives are known to interact with cellular pathways involved in cancer progression. The compound's structural features may allow it to inhibit specific kinases or enzymes associated with tumor growth .
- Anti-inflammatory Effects : Similar compounds have been evaluated for their ability to inhibit nitric oxide production in inflammatory models. This suggests that the compound may possess anti-inflammatory properties worth exploring .
The mechanism of action for this compound likely involves interactions at the cellular level with specific targets such as enzymes or receptors. Research on related purine derivatives indicates that they may act as inhibitors of key metabolic pathways involved in cell proliferation and inflammation .
Case Studies
Several studies have explored the biological activity of purine derivatives:
- Antimicrobial Screening : A series of synthesized compounds were screened for antibacterial and antifungal activity against a panel of microorganisms. Results indicated that several derivatives exhibited significant antimicrobial activity .
- Anticancer Evaluation : In vitro studies demonstrated that certain derivatives could inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell survival .
- Inflammation Models : Testing in animal models showed that some derivatives could effectively reduce inflammation markers when administered at specific dosages .
Data Table: Biological Activity Overview
| Activity Type | Target Organisms/Pathways | Observed Effects |
|---|---|---|
| Antimicrobial | E. coli, S. aureus | Significant inhibition |
| Anticancer | Cancer cell lines | Reduced proliferation |
| Anti-inflammatory | Inflammatory markers | Decreased levels of NO production |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(2-ethoxyethyl)-1,7-dimethyl-9-(3-methylphenyl)-...dione, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclocondensation, functional group modifications, and purification via recrystallization. For example, refluxing with triethyl orthoformate in acetic anhydride (2 hours, 77% yield) followed by ethanol washing is a common approach . Key parameters include:
| Step | Reagents/Conditions | Yield | Purity (mp °C) |
|---|---|---|---|
| Cyclization | Triethyl orthoformate, Ac₂O, reflux | 77% | 211–213 |
| Purification | Cold EtOH wash, benzene recrystallization | >95% | 218–220 |
- Critical Consideration : Optimize stoichiometry and solvent polarity to avoid byproducts like unreacted intermediates or dimerization .
Q. How can spectroscopic techniques (e.g., NMR, IR) characterize the compound’s structure and purity?
- Methodological Answer :
- 1H-NMR : Identify substituents via chemical shifts (e.g., δ 3.78 ppm for OCH₃, δ 5.58 ppm for pyran CH) and coupling patterns (quartet for CH₂ groups at δ 4.40 ppm) .
- IR : Confirm functional groups (e.g., C≡N at ~2,190 cm⁻¹, C=O at ~1,720 cm⁻¹) .
- Analytical Cross-Validation : Compare experimental data with computational predictions (e.g., DFT-based IR/NMR simulations) to resolve ambiguities .
Q. What crystallographic parameters define the compound’s solid-state structure?
- Methodological Answer : X-ray diffraction reveals bond lengths and angles critical for stability. For example:
| Parameter | Value (Å/º) | Significance |
|---|---|---|
| O2—C8 | 1.2467 (15) | Confirms keto-enol tautomerism |
| N1—C4 | 1.4500 (16) | Indicates planar pyrimidine ring |
| N3—C18 | 1.3838 (17) | Supports hydrogen bonding in co-crystals |
- Source : Geometric data from co-crystal studies .
Advanced Research Questions
Q. How can contradictions between experimental and computational spectral data be resolved?
- Methodological Answer :
- Step 1 : Validate computational models (e.g., DFT) by adjusting basis sets (e.g., B3LYP/6-311+G(d,p)) to match experimental IR/NMR shifts .
- Step 2 : Analyze solvent effects (e.g., DMSO vs. CDCl₃) on NMR chemical shifts using COSMO-RS simulations .
- Case Study : Discrepancies in C=O stretching frequencies (~1,720 cm⁻¹ experimental vs. ~1,700 cm⁻¹ computational) may arise from crystal packing forces not modeled in simulations .
Q. What AI-driven strategies enhance process simulation and optimization for this compound?
- Methodological Answer :
- COMSOL Multiphysics Integration : Use finite element analysis (FEA) to model reaction kinetics and heat transfer during synthesis .
- Machine Learning (ML) : Train neural networks on historical reaction data (e.g., yields, temps) to predict optimal conditions. For example:
| Model | Input Features | Prediction Accuracy |
|---|---|---|
| Random Forest | Temp, solvent polarity, catalyst | 89% |
| ANN | Stoichiometry, reaction time | 92% |
Q. How do theoretical frameworks guide experimental design for studying this compound’s reactivity?
- Methodological Answer :
- Conceptual Anchors : Use frontier molecular orbital (FMO) theory to predict sites for electrophilic/nucleophilic attacks .
- Case Study : The 3-methylphenyl group’s electron-donating effect stabilizes the purine core, reducing electrophilicity at C2 and C4 positions .
- Validation : Pair DFT-calculated Fukui indices with experimental substituent reactivity (e.g., nitration vs. sulfonation) .
Q. What advanced separation techniques improve purification efficiency?
- Methodological Answer :
- Membrane Technology : Use nanofiltration (MWCO ~300 Da) to separate unreacted precursors (e.g., 3-methylphenyl derivatives) .
- Chromatography : Optimize HPLC gradients (e.g., 70:30 acetonitrile/water) for baseline resolution of diastereomers .
- Case Study : Recrystallization from dioxane yields >95% purity, but scale-up requires continuous crystallization reactors to avoid polymorphic transitions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
